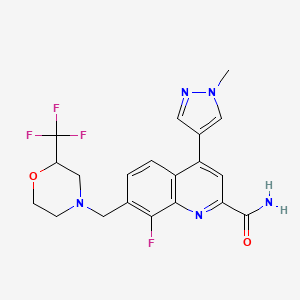
Quinoline derivative 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivative 8 is a compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinoline derivative 8 can be synthesized through various methods, including classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . Modern methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
For example, the reaction of aniline with phenylacetylene and benzaldehyde produces this compound under specific reaction conditions . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization to form the quinoline core .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic systems, such as nano zinc oxide, molecular iodine, and ionic liquids, has been explored to enhance the yield and selectivity of the desired products . Solvent-free conditions and microwave-assisted synthesis are also employed to reduce environmental impact and improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline derivative 8 undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve halogenation, alkylation, or acylation using reagents like alkyl halides, acyl chlorides, or halogens.
Cyclization: Cyclization reactions can be facilitated by using catalysts such as Lewis acids or transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinoline derivative 8 has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of quinoline derivative 8 involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with nucleic acid synthesis . The exact mechanism depends on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Quinoline derivative 8 can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use as a fungicide.
Chloroquine: An antimalarial drug with a quinoline core structure.
Ciprofloxacin: An antibiotic that contains a quinoline moiety.
This compound is unique due to its specific substitution pattern and the resulting biological activities
Eigenschaften
Molekularformel |
C20H19F4N5O2 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
8-fluoro-4-(1-methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19F4N5O2/c1-28-8-12(7-26-28)14-6-15(19(25)30)27-18-13(14)3-2-11(17(18)21)9-29-4-5-31-16(10-29)20(22,23)24/h2-3,6-8,16H,4-5,9-10H2,1H3,(H2,25,30) |
InChI-Schlüssel |
GTJVIXLYXAAAKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3F)CN4CCOC(C4)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)
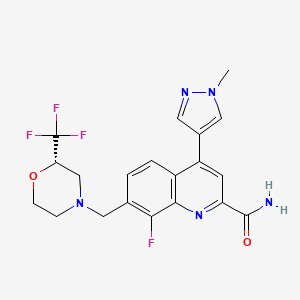
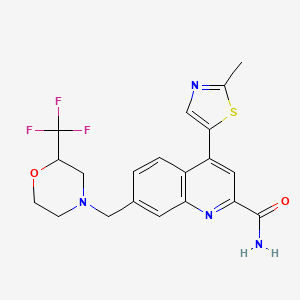
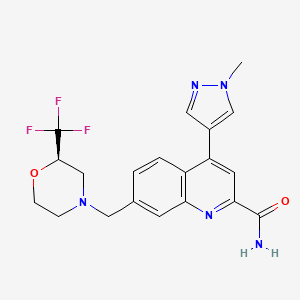
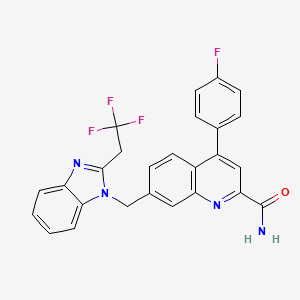
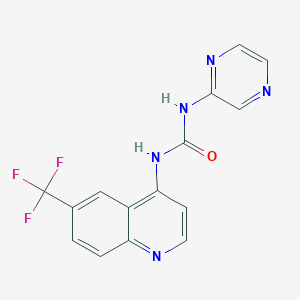
![4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)
![4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol](/img/structure/B10836259.png)
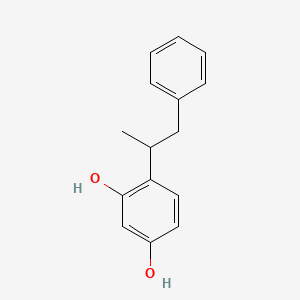


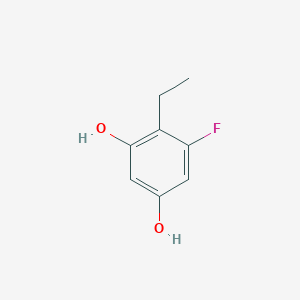
![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide](/img/structure/B10836292.png)
